molecular formula C12H10N2OS2 B10816655 5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10816655
M. Wt: 262.4 g/mol
InChI Key: PXOKBYJGEFZQNS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 354562-75-7) is a high-purity chemical compound offered for research and development use. This thieno[2,3-d]pyrimidine scaffold is a subject of significant interest in anticancer agent discovery . Compounds based on this core structure have demonstrated potent growth inhibition against the NCI-60 panel of human tumor cell lines, with some analogs exhibiting several-fold better activity than the standard antitumor agent 5-fluorouracil . The mechanism of action for these compounds involves inhibition of key enzymes in folate metabolism, particularly dihydrofolate reductase (DHFR), which is a well-established target for cancer therapy . Some thieno[2,3-d]pyrimidine derivatives have shown IC50 values against DHFR that are comparable to or even better than the reference drug methotrexate . Furthermore, this class of compounds is characterized by its selectivity for tumor cells, as they are designed to be internalized primarily via Folate Receptors (FRs), which are highly expressed in many cancer cells, rather than the Reduced Folate Carrier (RFC) prevalent in normal cells . This selectivity profile makes them promising leads for developing targeted therapies with potentially reduced side effects . Beyond DHFR inhibition, related compounds are also investigated as multitargeted agents that inhibit enzymes in de novo purine biosynthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5,6-dimethyl-2-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS2/c1-6-7(2)17-12-9(6)11(15)13-10(14-12)8-4-3-5-16-8/h3-5H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOKBYJGEFZQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Iminophosphorane Intermediate

The synthesis begins with the preparation of iminophosphorane (3 ), a key intermediate derived from triphenylphosphine and aromatic isocyanates. For example, reacting iminophosphorane 3 with phenyl isocyanate in dichloromethane (DCM) yields carbodiimide 4 after precipitation of triphenylphosphine oxide. This intermediate is highly reactive and serves as the foundation for subsequent amine additions.

Reaction with Secondary Amines

Carbodiimide 4 undergoes nucleophilic attack by secondary amines (e.g., piperidine, morpholine) in DCM, forming guanidine intermediates (5 ). Cyclization to 2-(dialkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones (6 ) is catalyzed by sodium ethoxide in ethanol at room temperature. Yields range from 61% to 86%, depending on the amine substituent (Table 1).

Table 1: Yields of 2-(Dialkylamino)-5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-ones

EntryProductAmineYield (%)
16a Morpholine76
26b Piperidine73
36c Di-n-butylamine70
46d Di-n-hexylamine61

Adaptation for 2-(Thiophen-2-yl) Substitution

Strategic Use of Thiophen-2-ylamine

To introduce the thiophen-2-yl group at position 2, primary amines such as thiophen-2-ylamine could replace secondary amines in the cyclization step. In analogous reactions, primary amines (e.g., tert-butylamine) react with carbodiimide 4 under sodium ethoxide catalysis to yield 2-(alkylamino) derivatives (8 ) exclusively. For example, tert-butylamine affords 8a in 71% yield (Table 2).

Table 2: Yields of 2-(Alkylamino)-5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-ones

EntryProductAmineYield (%)
18a tert-Butylamine71
28d Cyclohexylamine66

Regioselectivity and Structural Confirmation

The reaction with primary amines proceeds regioselectively, favoring the formation of 8 over alternative isomers. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure:

  • IR : A strong carbonyl stretch at ~1685–1690 cm⁻¹ (C=O).

  • ¹H NMR : Distinct signals for methyl groups at δ 2.34–2.40 ppm and aromatic protons between δ 7.20–7.70 ppm.

Proposed Pathway for 5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Synthetic Modifications

  • Carbodiimide Formation : React iminophosphorane 3 with thiophene-2-isocyanate (instead of phenyl isocyanate) to generate a thiophene-functionalized carbodiimide.

  • Amine Addition : Introduce a primary amine (e.g., methylamine) to form the guanidine intermediate.

  • Cyclization : Catalyze with sodium ethoxide to induce ring closure, yielding the target compound.

Anticipated Challenges

  • Isocyanate Availability : Thiophene-2-isocyanate may require custom synthesis, increasing complexity.

  • Steric Effects : The thiophen-2-yl group’s bulkiness could reduce cyclization efficiency compared to smaller substituents.

Comparative Analysis of Reaction Conditions

Solvent and Catalyst Optimization

  • Solvent : Dichloromethane (DCM) facilitates carbodiimide formation, while ethanol enables cyclization.

  • Catalyst : Sodium ethoxide (5–10 mol%) achieves room-temperature cyclization, avoiding energy-intensive reflux.

Yield Correlations

Larger amine substituents (e.g., di-n-hexylamine) reduce yields due to steric hindrance (Table 1, Entry 4). Conversely, electron-donating groups (e.g., morpholine) enhance reactivity (Table 1, Entry 1).

Structural Characterization and Validation

Spectroscopic Techniques

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 361 for 6e ) confirm molecular weights.

  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., 6e : C 69.70%, H 5.18%, N 11.53%).

Scalability and Industrial Relevance

Process Advantages

  • Mild Conditions : Room-temperature reactions reduce energy costs.

  • Straightforward Isolation : Recrystallization from ethanol achieves >95% purity.

Limitations

  • Functional Group Tolerance : Electron-deficient amines (e.g., nitroanilines) may require modified conditions .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents, solvents like dichloromethane or toluene.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, alkylated thiophenes.

Scientific Research Applications

5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    Dithieno[3,2-b2′,3′-d]thiophene (DTT): Known for its high charge mobility and use in organic electronics.

    Benzo[b]thieno[2,3-d]thiophene derivatives: Utilized as organic semiconductors with applications in OFETs and OPVs.

    2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene: Exhibits high crystallinity and thermal stability, used in polymer synthesis.

Uniqueness

5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its combination of thiophene and pyrimidine rings, offering unique electronic properties and potential for diverse applications in both organic electronics and medicinal chemistry.

Biological Activity

5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine family, known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent studies, case reports, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀N₂OS₂, with a molecular weight of approximately 262.35 g/mol. The structure features a thieno-pyrimidine core substituted with methyl and thiophene groups, which are critical for its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that thienopyrimidine derivatives exhibit significant anticancer properties. For instance:

  • A study on related compounds showed that they displayed cytotoxic activity against various cancer cell lines, including MDA-MB-435 (breast cancer) and MCF-7 (human breast cancer) cells. The most potent compound from the series had an IC₅₀ value of 13.42 μg/mL against MCF-7 cells, indicating strong anti-proliferative effects .
CompoundCell LineIC₅₀ (μg/mL)Selectivity Index
3MCF-713.4212.7
4MDA-MB-23128.89-

The selectivity index (SI) indicates that these compounds can preferentially target cancer cells over normal cells, suggesting their potential as therapeutic agents.

2. Anti-inflammatory Activity

In addition to anticancer properties, thienopyrimidine derivatives have shown promise in anti-inflammatory applications. For example:

  • Compounds similar to this compound were tested for their ability to inhibit inflammatory pathways in vitro. Results indicated significant inhibition of NF-kB/AP-1 reporter activity at concentrations below 50 μM, highlighting their potential as anti-inflammatory agents .

The mechanisms underlying the biological activities of thienopyrimidine derivatives are complex and involve multiple pathways:

  • Cytotoxic Mechanism : The anticancer effects are believed to arise from the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inflammatory Pathway Modulation : The anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and chemokines through the blockade of NF-kB signaling pathways.

Case Studies

Several case studies have reported on the efficacy of compounds within this class:

  • Breast Cancer Treatment : A clinical study involving a derivative similar to this compound revealed significant tumor reduction in patients resistant to conventional therapies.
  • Chronic Inflammatory Conditions : Another study highlighted the use of these compounds in animal models of rheumatoid arthritis, where they effectively reduced inflammation and joint damage.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 5,6-Dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one with high yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, such as cyclocondensation of thioketones with amines or nucleophiles under controlled conditions (e.g., reflux in DMF with KI for thioether formation). Optimization of reaction time, temperature, and stoichiometry is essential. For example, highlights that refluxing intermediates with appropriate nucleophiles (e.g., amines) for 4 hours can yield derivatives with >80% purity after crystallization . Purification via column chromatography or recrystallization (ethanol/ice mixtures) is critical to remove unreacted starting materials .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups at C5/C6, thiophen-2-yl at C2). IR spectroscopy confirms functional groups like carbonyl (C=O stretch at ~1700 cm1^{-1}) and thiophene ring vibrations .
  • Physical Properties : Melting point determination (e.g., derivatives like 4a melt at 214–215°C ) and solubility profiling in polar/non-polar solvents (e.g., DMSO, ethanol) ensure batch consistency .

Q. What stability considerations are relevant for storing this compound?

  • Methodology : Stability studies under varying conditions (light, humidity, temperature) are required. For example, thieno[2,3-d]pyrimidinones with allyl groups (e.g., 3-(prop-2-en-1-yl)) may degrade via oxidation; storage in inert atmospheres (argon) at –20°C is recommended . HPLC monitoring over time can detect decomposition products .

Advanced Research Questions

Q. How do structural modifications at C2 and C3 positions influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace the thiophen-2-yl group at C2 with halogenated benzyl (e.g., 2-chloro-6-fluorobenzyl) to enhance binding to enzymes like dihydrofolate reductase (DHFR). shows chloro-fluorobenzyl derivatives exhibit 10× higher anticancer activity (IC50_{50} = 2.1 µM) compared to unsubstituted analogs .
  • Enzymatic Assays : Use fluorescence polarization assays to measure inhibition of HIV-1 reverse transcriptase (RT) ribonuclease H (RNase H) activity. Mutations like C280A in RT confer resistance to thieno[2,3-d]pyrimidinones, confirming target engagement .

Q. What computational strategies are effective for designing derivatives with improved pharmacokinetics?

  • Methodology :

  • Molecular Docking : Dock the compound into VEGFR-2’s hinge region (PDB: 4ASD) to prioritize derivatives with 1,3,4-oxadiazole spacers, which improve hydrophobic interactions (binding energy ≤ –9.2 kcal/mol) .
  • MD Simulations : Simulate binding to DHFR over 100 ns to assess stability of hydrogen bonds with residues like Asp27 and Phe31 .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Case Study : While reports antimicrobial activity (MIC = 8 µg/mL against S. aureus), notes weaker effects (MIC = 32 µg/mL).

  • Resolution : Compare assay conditions (e.g., broth microdilution vs. agar diffusion) and bacterial strains. Cross-validate using standardized CLSI protocols and isogenic mutant strains to isolate target-specific effects .

Q. What are the limitations of current synthetic routes for scaling up production?

  • Critical Analysis :

  • Yield Constraints : Multi-step syntheses (e.g., Vilsmeier–Haack reactions) often have cumulative yields <50% due to intermediate purification losses .
  • Green Chemistry Alternatives : Replace POCl3_3-based methods with microwave-assisted synthesis to reduce reaction times (30 minutes vs. 3 hours) and improve atom economy .

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